molecular formula C20H16Cl2FN3O2S B15142833 KRAS inhibitor-16

KRAS inhibitor-16

Cat. No.: B15142833
M. Wt: 452.3 g/mol
InChI Key: UPHZHQLQCQSBQD-UHFFFAOYSA-N
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Description

KRAS inhibitor-16 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making this compound a significant focus in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-16 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are intermediates that are further modified to yield the final this compound compound. These intermediates are characterized and purified to ensure they meet the required specifications .

Scientific Research Applications

KRAS inhibitor-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.

    Medicine: Investigated in preclinical and clinical studies for its potential to treat KRAS-mutant cancers, such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.

    Industry: Utilized in the development of new therapeutic agents targeting KRAS and related pathways

Mechanism of Action

KRAS inhibitor-16 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of KRAS, preventing its interaction with downstream effectors and blocking the signaling pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .

Comparison with Similar Compounds

KRAS inhibitor-16 is compared with other similar compounds, such as:

Uniqueness

This compound is unique in its ability to target specific KRAS mutations with high selectivity and potency. Its distinct chemical structure and binding mechanism differentiate it from other KRAS inhibitors, making it a valuable tool in cancer research and therapy .

Conclusion

This compound represents a promising advancement in the field of cancer therapeutics, offering new opportunities for targeted treatment of KRAS-mutant cancers. Its unique properties and broad range of applications make it a significant focus of ongoing scientific research and development.

Properties

Molecular Formula

C20H16Cl2FN3O2S

Molecular Weight

452.3 g/mol

IUPAC Name

1-[4-[5-chloro-6-(2-chloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H16Cl2FN3O2S/c1-2-16(28)25-5-7-26(8-6-25)20-13-10-15(22)17(18(23)19(13)24-29-20)12-9-11(27)3-4-14(12)21/h2-4,9-10,27H,1,5-8H2

InChI Key

UPHZHQLQCQSBQD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)O)Cl)Cl

Origin of Product

United States

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